molecular formula C12H10N4OS B2890229 6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 87736-62-7

6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2890229
CAS No.: 87736-62-7
M. Wt: 258.3
InChI Key: VIRJJLWLDNHMPB-UHFFFAOYSA-N
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Description

6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyranopyrazole core substituted with a thiophene ring. Its molecular formula is C₁₂H₁₀N₄OS, with a molecular weight of 266.31 g/mol . Compound A is synthesized via a one-pot multicomponent reaction involving hydrazine hydrate, ethyl acetoacetate, 2-thiophenecarboxaldehyde, and malononitrile under reflux in ethanol . Its structural uniqueness lies in the thienyl group, which imparts distinct electronic and steric properties compared to phenyl or substituted phenyl analogues.

Properties

IUPAC Name

6-amino-3-methyl-4-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-6-9-10(8-3-2-4-18-8)7(5-13)11(14)17-12(9)16-15-6/h2-4,10H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRJJLWLDNHMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrano[2,3-c]pyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring is often introduced through a substitution reaction involving a thiophene derivative.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has been investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The pyranopyrazole scaffold is highly tunable, with substituents on the 4-position aryl/heteroaryl group significantly influencing melting points, solubility, and spectral properties. Key analogues include:

Compound Substituent (4-position) Melting Point (°C) Yield (%) Key Spectral Features Reference
Compound A (Thienyl derivative) 2-Thienyl Not reported 55–80% IR: 2190 cm⁻¹ (C≡N); ¹H NMR: δ 8.58 ppm (HC=N in Schiff base derivatives)
4-(3-Nitrophenyl) derivative 3-Nitrophenyl 210–211 85% ¹³C NMR: δ 147.32 (NO₂); IR: 1519 cm⁻¹ (asymmetric NO₂ stretch)
4-(4-Methoxyphenyl) derivative 4-Methoxyphenyl 172–173 90% ¹H NMR: δ 3.74 ppm (OCH₃); ¹³C NMR: δ 157.9 (C–O)
4-(4-Chlorophenyl) derivative 4-Chlorophenyl 232–233 80% ¹³C NMR: δ 134.73 (C–Cl); IR: 733 cm⁻¹ (C–Cl stretch)
4-(2-Nitrophenyl) derivative 2-Nitrophenyl 247–248 80% ¹H NMR: δ 12.14 ppm (NH); UPLC-MS: m/z = 309.2 [M+H]⁺

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) increase melting points due to enhanced intermolecular dipole interactions .
  • Electron-donating groups (e.g., OCH₃) lower melting points and improve solubility in polar solvents .
  • The thienyl group in Compound A introduces sulfur-based π-π interactions, but its lower symmetry compared to phenyl derivatives may reduce crystallinity, as reflected in unreported melting points .

Insights :

  • Nano-catalysts (e.g., TiO₂ nanoparticles ) enhance reaction rates and yields by increasing surface area and active sites.
  • Compound A’s synthesis uses simpler conditions, prioritizing versatility for downstream derivatization over maximum yield .

Critical Analysis :

  • Nitro-substituted derivatives show cardiovascular activity, likely due to NO release .
  • Fluorinated analogues exhibit strong enzyme inhibition, attributed to enhanced electronegativity and binding affinity .

Structural and Crystallographic Insights

  • Crystal Packing: The pyrazole and pyran rings in analogues like 6-amino-3,4-dimethyl-4-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile form linear chains via N–H⋯N hydrogen bonds, with dihedral angles of 88.23° between pyrazole and aryl rings .
  • Thienyl vs. Phenyl : The thienyl group’s smaller van der Waals radius (1.73 Å vs. 1.85 Å for phenyl) may reduce steric hindrance, favoring interactions in enzyme active sites.

Biological Activity

6-Amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (CAS Number: 87736-62-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H10N4OSC_{12}H_{10}N_{4}OS, with a molecular weight of 258.3 g/mol. It features a pyrano[2,3-c]pyrazole core, which is known for diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that such compounds exhibit significant inhibitory effects against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers .

Case Study: Breast Cancer
In a study examining the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that these compounds could enhance the efficacy of conventional chemotherapy agents like doxorubicin. The combination treatment resulted in increased cytotoxicity compared to doxorubicin alone, suggesting a potential for synergistic therapeutic strategies .

Antihypertensive Effects

6-Amino-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promising antihypertensive properties through mechanisms involving calcium channel blockade. This vasorelaxant action indicates its potential use in managing hypertension and related cardiovascular conditions .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated that derivatives of pyrano[2,3-c]pyrazoles possess antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated inhibition zones comparable to standard antibiotics like ciprofloxacin and ampicillin, highlighting their potential as antimicrobial agents .

  • Inhibition of Key Enzymes : Pyrazole derivatives often act by inhibiting critical enzymes involved in tumor progression and inflammation.
  • Calcium Channel Blockade : The vasorelaxant effects are attributed to the blockade of calcium channels in vascular smooth muscle cells.
  • Synergistic Effects with Chemotherapeutics : The ability of these compounds to enhance the efficacy of existing drugs suggests multiple mechanisms at play, including the induction of apoptosis in cancer cells.

Data Summary

Activity Mechanism Reference
AntitumorInhibition of BRAF(V600E), EGFR
AntihypertensiveCalcium channel blockade
AntimicrobialInhibition of bacterial growth

Q & A

Q. What are the standard synthetic protocols for preparing 6-amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?

The compound is typically synthesized via multi-component reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and a substituted aldehyde (e.g., 2-thiophenecarboxaldehyde). Aqueous or solvent-free conditions are preferred for sustainability. For example, Tetra-nn-butyl ammonium bromide (TBAB) catalyzes the reaction in water under reflux (25–30 min), yielding ~90% purity after recrystallization from ethanol . Adjusting aldehyde substituents (e.g., nitrophenyl vs. thienyl) requires optimization of reaction time and temperature .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : IR confirms NH2_2 (~3400 cm1^{-1}), CN (~2250 cm1^{-1}), and aromatic C=C (~1600 cm1^{-1}) stretches. 1^1H NMR reveals pyran ring protons (δ 4.5–5.0 ppm) and methyl groups (δ 1.7–2.0 ppm). 13^{13}C NMR assigns the carbonitrile carbon at ~115 ppm and pyrazole carbons at 140–160 ppm .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the dihydropyran ring puckering and hydrogen-bonding networks (e.g., N–H⋯N interactions). Lattice parameters (e.g., space group P21/cP2_1/c) and bond distances (e.g., C–N = 1.37 Å) are consistent with related pyrano[2,3-c]pyrazoles .

Q. What preliminary biological assays are conducted to evaluate this compound?

Initial screening often includes:

  • In vitro calcium channel blockade : Assessed via aortic ring relaxation in Wistar rats, comparing efficacy to nifedipine (IC50_{50} values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .
  • Antimicrobial activity : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and greener synthesis?

  • Catalyst screening : Ionic liquids (e.g., [Et3_3NH][HSO4_4]) enhance regioselectivity and reduce side products compared to TBAB .
  • Solvent effects : Water improves atom economy, while ethanol/DMSO mixtures aid solubility of thienyl derivatives .
  • Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 30 min) with comparable yields (~85%) .

Q. What computational methods predict bioactivity and binding mechanisms?

  • DFT calculations : Optimize molecular geometry and frontier orbitals (HOMO-LUMO gaps) to correlate electronic properties with vasorelaxant activity .
  • Molecular docking : Simulate interactions with calcium channel α1 subunits (e.g., Cav1.2). The thienyl group’s sulfur may enhance binding via hydrophobic pockets, unlike nitro/methoxy substituents .

Q. How do structural variations (e.g., thienyl vs. aryl substituents) influence pharmacological activity?

  • Thienyl vs. nitrophenyl : The electron-rich thienyl group may improve membrane permeability but reduce calcium channel affinity compared to electron-deficient nitro groups. In SHR rats, nitrophenyl analogs show stronger antihypertensive effects (ΔBP = 25–30 mmHg vs. 15–20 mmHg) .
  • Crystal packing : Thienyl’s bulkiness alters intermolecular interactions (e.g., π-stacking vs. hydrogen bonding), impacting solubility and bioavailability .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

  • Metabolic stability : Use hepatic microsome assays to identify rapid degradation of thienyl derivatives in vivo, explaining reduced efficacy compared to in vitro results .
  • Dosage adjustments : Pharmacokinetic studies (e.g., AUC, t1/2t_{1/2}) optimize dosing regimens. For example, sustained-release formulations mitigate first-pass metabolism .

Methodological Considerations

  • Data validation : Cross-reference NMR/IR spectra with analogs (e.g., 6-amino-3-methyl-4-phenyl derivatives) to confirm thienyl substitution .
  • Statistical analysis : Use GraphPad Prism for dose-response curves and ANOVA to compare substituent effects on bioactivity .

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